Lotrifen

Antifertility Veterinary pharmacology Embryotoxicity

Procure Lotrifen as a benchmark 2-phenyltriazole isoquinoline for SAR and depot formulation studies. Its low solubility ensures extended duration from an IM depot, differentiating it from more soluble analogs. This is the potent, least soluble reference standard for comparative PK/PD and non-hormonal contragestational research in canine and rodent models.

Molecular Formula C16H10ClN3
Molecular Weight 279.72 g/mol
CAS No. 66535-86-2
Cat. No. B1675247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLotrifen
CAS66535-86-2
Synonyms2-(4-chlorophenyl)-(1,2,4)triazolo(5,1-a)isoquinoline
Canocenta
L 12717
L-12717
lotrifen
Molecular FormulaC16H10ClN3
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN3C2=NC(=N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-16-14-4-2-1-3-11(14)9-10-20(16)19-15/h1-10H
InChIKeyDGWUVKLBXCWNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lotrifen (CAS 66535-86-2): Core Identity and Procurement Specifications for 2-(4-Chlorophenyl)[1,2,4]triazolo[5,1-a]isoquinoline


2-(4-Chlorophenyl)[1,2,4]triazolo[5,1-a]isoquinoline (CAS 66535-86-2), also known by its INN Lotrifen and code L-12717/DL 717-IT, is a heterocyclic compound belonging to the s-triazolo[5,1-a]isoquinoline class [1]. It is characterized by a molecular formula of C16H10ClN3, a molecular weight of 279.72 g/mol, and a melting point of 239 °C [2]. This compound is recognized as a non-hormonal antifertility agent with established abortifacient activity in veterinary applications, and has been designated as a MeSH supplementary concept [3]. Its physicochemical properties include a calculated LogP ranging from 3.99 to 5.12, a polar surface area of approximately 30 Ų, and 1 rotatable bond, with a UNII identifier of K6J75G277H [4].

Why Substitution of Lotrifen (CAS 66535-86-2) with Other s-Triazolo[5,1-a]isoquinoline Analogs is Scientifically Unjustified


Generic substitution among s-triazolo[5,1-a]isoquinoline derivatives is not scientifically defensible due to pronounced structure-activity relationship (SAR) differences that govern both potency and pharmacokinetics. Within the same chemical series, minor structural modifications such as the presence of a 4-chloro substituent on the phenyl ring versus a 3-ethoxy or 3-methoxy group, or the degree of unsaturation (dihydro versus fully aromatic), produce substantial variability in embryotoxic efficacy, duration of action, and species-specific tolerability [1]. For instance, the low aqueous solubility of Lotrifen (L-12717) and L-14105 directly correlates with prolonged retention at the injection site and consequently extended abortifacient activity, a property not shared by more soluble analogs [2]. Furthermore, the distinct toxicity profile of Lotrifen in rabbits, characterized by epidermal hyperplasia and hepatocellular necrosis at 2.5 mg/kg, contrasts with the reported tolerability of other series members at comparable doses in different species, underscoring that each derivative must be evaluated independently rather than treated as a class-level commodity [3].

Quantitative Differentiation of 2-(4-Chlorophenyl)[1,2,4]triazolo[5,1-a]isoquinoline Against Structural Analogs


Comparative Embryotoxic Potency: Lotrifen vs. L-10492, L-10503, and L-11204 in Canine Pregnancy Termination

In a head-to-head comparative study evaluating four s-triazolo[5,1-a]isoquinoline derivatives (L-10492, L-10503, L-11204, and Lotrifen) in beagle and mongrel dogs, Lotrifen demonstrated superior abortifacient potency [1]. While all four compounds exhibited maximal efficacy when administered around Day 20 of gestation, Lotrifen was explicitly identified as 'the most potent' among the tested agents [1]. The study further established that the least soluble compounds in the series—L-14105 and L-12717 (Lotrifen)—exhibited the longest duration of action, attributable to slow clearance from the intramuscular injection site [1].

Antifertility Veterinary pharmacology Embryotoxicity

Dose-Response Efficacy: Single-Injection Pregnancy Termination in Dogs with Lotrifen (DL 717-IT)

A dedicated dose-ranging study evaluated DL 717-IT (Lotrifen) administered as a single intramuscular injection to beagle bitches during the periconceptional period (10 days before to 40 days after mating) [1]. The study identified a minimal effective dose of 2.5 mg/kg, which achieved 100% pregnancy termination when administered between the day of mating and Day 15 of gestation, with no apparent adverse effects observed at this dose [1]. Higher doses up to 20 mg/kg were also investigated, though the 2.5 mg/kg dose was identified as the optimal therapeutic window [1].

Antifertility Veterinary pharmacology Dose-response

Solubility-Dependent Duration of Action: Lotrifen vs. More Soluble s-Triazolo[5,1-a]isoquinoline Analogs

Comparative analysis of solubility within the s-triazolo[5,1-a]isoquinoline series revealed a direct correlation between low aqueous solubility and prolonged abortifacient duration [1]. Lotrifen (L-12717) and L-14105 were identified as 'the least soluble compounds' in the tested panel, a physicochemical property that directly translated into 'the longest duration due to slow clearance from the injection site' [1]. In contrast, more soluble analogs such as L-10492, L-10503, and L-11204 exhibited shorter duration profiles and lower relative potency [1].

Pharmacokinetics Drug delivery Sustained release

Species-Specific Toxicity Profile: Rabbit vs. Canine Tolerability at 2.5 mg/kg Lotrifen

Evaluation of Lotrifen (DL 717-IT) in New Zealand White rabbits at the same 2.5 mg/kg intramuscular dose that was well-tolerated in dogs revealed pronounced species-specific toxicity [1]. In rabbits, this dose produced severe adverse effects including epidermal hyperplasia, hyper- and dyskeratosis (observed in 16/16 treated animals), zonal and massive liver necrosis (8/16), generalized skeletal muscle degeneration (6/16), and focal myocardial necrosis (5/16) [1]. This toxicity profile contrasts sharply with canine studies where 2.5 mg/kg was 'completely effective' and 'well tolerated with no apparent adverse effects' [2].

Toxicology Species-specific pharmacology Safety assessment

Structural Differentiation: Aromatic (Lotrifen) vs. Dihydro Analogs in s-Triazolo[5,1-a]isoquinoline Series

Patent literature covering the s-triazolo[5,1-a]isoquinoline class explicitly distinguishes between fully aromatic derivatives (where A = --CH=CH--) and their 5,6-dihydro counterparts (where A = --CH2--CH2--) [1]. Lotrifen (CAS 66535-86-2) represents the aromatic member of this structural pair, whereas its dihydro analog is 2-(4-chlorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline (CAS 55308-60-6) [2]. The two compounds exhibit divergent physicochemical properties: the aromatic derivative (Lotrifen) has a molecular weight of 279.72 g/mol and LogP of approximately 4.3-5.1, while the dihydro analog has a molecular weight of 281.74 g/mol and LogP of 3.9 [2]. These structural and physicochemical differences are accompanied by distinct pharmacological activity profiles, as the parent patent describes both subclasses as active antiinflammatories, CNS depressants, and anti-fertility agents, but with varying potency and pharmacokinetic behavior [1].

Structure-activity relationship Medicinal chemistry Chemical series

CCR5 Antagonist Activity: Preliminary Pharmacological Screening of 2-(4-Chlorophenyl)[1,2,4]triazolo[5,1-a]isoquinoline

Preliminary pharmacological screening has identified 2-(4-chlorophenyl)[1,2,4]triazolo[5,1-a]isoquinoline as a CCR5 antagonist with potential therapeutic applications in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This represents a mechanistically distinct activity profile from the compound's established antifertility/embryotoxic applications, suggesting polypharmacology that may differentiate it from other s-triazolo[5,1-a]isoquinoline derivatives that lack this target engagement profile.

CCR5 antagonism HIV Inflammation

Defined Application Scenarios for 2-(4-Chlorophenyl)[1,2,4]triazolo[5,1-a]isoquinoline Based on Quantitative Evidence


Canine Reproductive Research: Pregnancy Termination in Beagle and Mongrel Models

Lotrifen is optimally applied as a non-hormonal abortifacient in canine reproductive studies requiring reliable pregnancy termination following implantation. Based on direct comparative evidence establishing Lotrifen as the most potent member of the s-triazolo[5,1-a]isoquinoline series evaluated in dogs, this compound is the preferred selection for studies requiring maximal embryotoxic efficacy [1]. The established protocol involves a single intramuscular injection of 2.5 mg/kg administered between the day of mating and Day 15 of gestation, which achieves 100% pregnancy termination with no apparent adverse effects in beagle bitches [2]. The low aqueous solubility confers an extended duration of action via slow-release depot effect, enabling single-injection protocols rather than multi-day dosing regimens [1].

Species-Specific Toxicology Research: Comparative Investigation of Canine vs. Lagomorph Sensitivity

The pronounced species-specific toxicity divergence of Lotrifen provides a defined model system for investigating mechanisms of differential pharmacological sensitivity. The compound is well-tolerated in dogs at 2.5 mg/kg [1] but produces severe multi-organ toxicity (epidermal hyperplasia in 16/16 animals, liver necrosis in 8/16, skeletal muscle degeneration in 6/16, myocardial necrosis in 5/16) in rabbits at the identical dose [2]. This stark contrast enables focused investigation of species-specific metabolic activation, detoxification pathways, or receptor pharmacology. Researchers should note that Lotrifen is contraindicated for any application in rabbit models where animal welfare or non-terminal endpoints are required.

Structure-Activity Relationship Studies: Aromatic vs. Dihydro s-Triazolo[5,1-a]isoquinoline Comparison

Lotrifen serves as the archetypal aromatic member of the s-triazolo[5,1-a]isoquinoline chemical series, enabling systematic SAR studies when paired with its 5,6-dihydro analog (CAS 55308-60-6). The two compounds differ by a single degree of unsaturation (--CH=CH-- vs. --CH2--CH2--), producing measurable differences in molecular weight (279.72 vs. 281.74 g/mol) and lipophilicity (LogP ~4.3-5.1 vs. 3.9) [1]. Researchers investigating the impact of planar aromatic topology versus conformational flexibility in the fused ring system on target binding, pharmacokinetics, or toxicity can utilize this defined compound pair as a controlled chemical biology tool.

CCR5-Mediated Disease Modeling: Preliminary Pharmacological Investigation

Preliminary screening identifying Lotrifen as a CCR5 antagonist supports its application as a tool compound for investigating CCR5-mediated pathways in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD models [1]. Researchers should note that this activity profile is based on initial pharmacological screening; quantitative binding affinity (IC50/Ki) and functional selectivity data are not currently available in the public domain. As such, Lotrifen is appropriate for exploratory or proof-of-concept studies in CCR5 biology but not as a validated reference antagonist where well-characterized comparators (e.g., Maraviroc) would be more suitable.

Quote Request

Request a Quote for Lotrifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.